molecular formula C7H5F3N2O4S B1432021 1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide CAS No. 23384-28-3

1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide

Cat. No.: B1432021
CAS No.: 23384-28-3
M. Wt: 270.19 g/mol
InChI Key: CAXSPTPOESKZMR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H5F3N2O4S. It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a methanesulfonamide backbone. This compound is primarily used in research settings and has applications in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of 2-nitroaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-nitroaniline+trifluoromethanesulfonyl chlorideThis compound\text{2-nitroaniline} + \text{trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} 2-nitroaniline+trifluoromethanesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Reduction: The primary product is 1,1,1-trifluoro-N-(2-aminophenyl)methanesulfonamide.

    Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to sulfonic acids or other oxidized derivatives[][3].

Scientific Research Applications

1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Materials Science: Employed in the development of advanced materials, including polymers and coatings with unique properties.

    Biology and Medicine: Investigated for potential use in drug development and as a biochemical probe to study enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to biological targets. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry and as a potential inhibitor of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which confer distinct chemical properties. This combination allows for versatile reactivity in synthetic applications and potential use in various research fields.

Properties

IUPAC Name

1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSPTPOESKZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-28-3
Record name 1,1,1-trifluoro-N-(2-nitrophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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